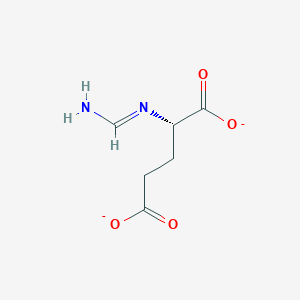

N-formimidoyl-L-glutamate(2-)

描述

Contextualizing N-formimidoyl-L-glutamate (2-) within Metabolomics and Cellular Biochemistry

N-formimidoyl-L-glutamate (2-) is a dicarboxylic acid anion that plays a pivotal role in the metabolic network of the cell. nih.govebi.ac.uk It is primarily located in the cytoplasm and is an integral component of the histidine metabolism pathway. nih.govresearchgate.net This pathway is essential for breaking down histidine, an essential amino acid, into glutamate (B1630785). wikipedia.org The conversion of L-histidine to L-glutamate involves several enzymatic steps, with N-formimidoyl-L-glutamate serving as a key intermediary. researchgate.net The proper functioning of this pathway is intrinsically linked to the availability of folate, a B-vitamin crucial for one-carbon metabolism. wikipedia.orghealthmatters.io

The study of metabolites like N-formimidoyl-L-glutamate (2-) falls under the umbrella of metabolomics, which seeks to identify and quantify the complete set of small-molecule metabolites within a biological system. In this context, the levels of N-formimidoyl-L-glutamate (2-) can serve as a valuable biomarker for assessing cellular metabolic status, particularly in relation to folate sufficiency. wikipedia.org

Historical Perspectives on the Identification and Early Research of N-formimidoyl-L-glutamate (2-) Metabolism

The significance of N-formimidoyl-L-glutamate (2-), then referred to as formiminoglutamic acid (FIGLU), in clinical medicine emerged in the mid-20th century. In 1956, Broquist was the first to utilize the measurement of FIGLU as an indicator of folic acid deficiency. ajol.info Subsequent research in the late 1950s and early 1960s further solidified the utility of the FIGLU excretion test, particularly with the introduction of a histidine load to enhance the test's sensitivity. healthmatters.ioajol.info This test involves administering a dose of histidine and then measuring the amount of FIGLU excreted in the urine. nih.gov Elevated levels of urinary FIGLU after a histidine load were found to be a reliable indicator of folic acid deficiency. ajol.infowiley.com These early studies were instrumental in establishing the link between histidine metabolism, FIGLU accumulation, and folate status, laying the groundwork for its use as a diagnostic tool. nih.govwiley.com

Interactive Data Table: Key Properties of N-formimidoyl-L-glutamate (2-)

| Property | Value | Source |

| IUPAC Name | (2S)-2-(aminomethylideneamino)pentanedioate | nih.gov |

| Molecular Formula | C₆H₈N₂O₄²⁻ | nih.gov |

| Synonyms | N-formimidoyl-L-glutamate(2-), FIGLU | nih.govnih.gov |

| Metabolic Pathway | Histidine metabolism | nih.gov |

| Cellular Location | Cytoplasm | nih.gov |

Structure

2D Structure

3D Structure

属性

分子式 |

C6H8N2O4-2 |

|---|---|

分子量 |

172.14 g/mol |

IUPAC 名称 |

(2S)-2-(aminomethylideneamino)pentanedioate |

InChI |

InChI=1S/C6H10N2O4/c7-3-8-4(6(11)12)1-2-5(9)10/h3-4H,1-2H2,(H2,7,8)(H,9,10)(H,11,12)/p-2/t4-/m0/s1 |

InChI 键 |

NRXIKWMTVXPVEF-BYPYZUCNSA-L |

SMILES |

C(CC(=O)[O-])C(C(=O)[O-])N=CN |

手性 SMILES |

C(CC(=O)[O-])[C@@H](C(=O)[O-])N=CN |

规范 SMILES |

C(CC(=O)[O-])C(C(=O)[O-])N=CN |

产品来源 |

United States |

The N Formimidoyl L Glutamate 2 Metabolic Axis: Pathways and Intermediates

N-formimidoyl-L-glutamate (2-) as a Central Intermediate in Histidine Catabolism

The breakdown of the amino acid L-histidine in both prokaryotic and eukaryotic organisms proceeds through a series of enzymatic steps, culminating in the formation of L-glutamate. uniprot.orguniprot.org A key molecule in this pathway is N-formimidoyl-L-glutamate(2-). uniprot.orggenome.jp

The formation of N-formimidoyl-L-glutamate is a critical step in the degradation of L-histidine. uniprot.org The pathway begins with the conversion of L-histidine to urocanate by the enzyme histidine ammonia-lyase. Subsequently, urocanate is converted to 4-imidazolone-5-propionate. The enzyme imidazolonepropionase then catalyzes the hydrolytic cleavage of 4-imidazolone-5-propanoate to produce N-formimidoyl-L-glutamate. uniprot.org This enzymatic reaction is the third step in the universal histidine degradation pathway. uniprot.org

Table 1: Upstream Reactions in the Formation of N-formimidoyl-L-glutamate (2-)

| Starting Metabolite | Enzyme | Product |

| L-Histidine | Histidine ammonia-lyase | Urocanate |

| Urocanate | Urocanase | 4-Imidazolone-5-propionate |

| 4-Imidazolone-5-propionate | Imidazolonepropionase | N-formimidoyl-L-glutamate |

This table outlines the sequential enzymatic reactions that lead to the synthesis of N-formimidoyl-L-glutamate from L-histidine.

Once formed, N-formimidoyl-L-glutamate can be metabolized through several different routes. A primary pathway involves the enzyme glutamate (B1630785) formimidoyltransferase, which transfers the formimidoyl group to tetrahydrofolate, yielding L-glutamate and 5-formimidoyltetrahydrofolate. wikipedia.orgebi.ac.ukgenome.jp In eukaryotes, this enzyme is part of a bifunctional protein that also possesses formimidoyltetrahydrofolate cyclodeaminase activity. genome.jp

Alternatively, N-formimidoyl-L-glutamate can be acted upon by hydrolases. One such enzyme is formimidoylglutamase, which hydrolyzes N-formimidoyl-L-glutamate to L-glutamate and formamide. wikipedia.org Another hydrolase, formimidoylglutamate deiminase, converts N-formimidoyl-L-glutamate to N-formyl-L-glutamate and ammonia (B1221849). wikipedia.org In some organisms, such as Pseudomonas aeruginosa, two distinct pathways for the degradation of N-formimidoyl-L-glutamate to L-glutamate coexist. nih.gov

Table 2: Downstream Reactions of N-formimidoyl-L-glutamate (2-)

| Enzyme | Substrates | Products |

| Glutamate formimidoyltransferase | N-formimidoyl-L-glutamate, Tetrahydrofolate | L-glutamate, 5-formimidoyltetrahydrofolate |

| Formimidoylglutamase | N-formimidoyl-L-glutamate, H₂O | L-glutamate, Formamide |

| Formimidoylglutamate deiminase | N-formimidoyl-L-glutamate, H₂O | N-formyl-L-glutamate, NH₃ |

This table summarizes the different enzymatic pathways for the breakdown of N-formimidoyl-L-glutamate.

Upstream Metabolic Flux Leading to N-formimidoyl-L-glutamate (2-) Formation

Interconnections of N-formimidoyl-L-glutamate (2-) Metabolism with One-Carbon Metabolism

The metabolism of N-formimidoyl-L-glutamate is intricately linked to one-carbon metabolism, a set of essential reactions that transfer one-carbon units for various biosynthetic processes. uniprot.org

The primary connection between N-formimidoyl-L-glutamate metabolism and the folate cycle occurs through the action of glutamate formimidoyltransferase. wikipedia.orggenecards.org This enzyme channels one-carbon units from formiminoglutamate into the folate pool by transferring the formimino group to tetrahydrofolate (THF), producing 5-formimidoyltetrahydrofolate. uniprot.orguniprot.org This reaction is a key step in linking histidine catabolism to folate metabolism. rhea-db.org In mammals, this enzyme is part of a bifunctional protein with formimidoyltetrahydrofolate cyclodeaminase, which further processes the one-carbon unit. wikipedia.orgkegg.jp A deficiency in folate can impair this pathway, leading to an accumulation and excretion of formiminoglutamate (FIGLU), a clinical indicator of folate deficiency. nih.gov

The L-glutamate produced from the breakdown of N-formimidoyl-L-glutamate is a central molecule that connects with the catabolic pathways of several other amino acids. themedicalbiochemistrypage.orgnih.gov Glutamate can be converted to α-ketoglutarate through transamination or oxidative deamination, and α-ketoglutarate is a key intermediate in the citric acid cycle. themedicalbiochemistrypage.orglibretexts.org The degradation pathways of proline and ornithine also lead to the production of glutamate. themedicalbiochemistrypage.org Furthermore, glutamate is involved in the synthesis of other non-essential amino acids and plays a role in nitrogen disposal through the urea (B33335) cycle. themedicalbiochemistrypage.orglibretexts.org This central role of glutamate highlights the interconnectedness of amino acid degradation pathways, with N-formimidoyl-L-glutamate serving as an important entry point from histidine catabolism.

Enzymology of N Formimidoyl L Glutamate 2 Metabolism

Formiminotransferase-Cyclodeaminase (FTCD) Enzyme Complex

Formiminotransferase-Cyclodeaminase (FTCD) is a key enzyme in mammalian cells that channels one-carbon units from histidine degradation into the folate pool. plos.org It is a bifunctional enzyme, meaning it catalyzes two distinct, sequential reactions. wikipedia.org The first reaction is the transfer of a formimino group from N-formimidoyl-L-glutamate to tetrahydrofolate (THF), producing 5-formiminotetrahydrofolate and glutamate (B1630785). wikipedia.orgembopress.org The second reaction involves the cyclization and deamination of 5-formiminotetrahydrofolate to generate 5,10-methenyltetrahydrofolate and ammonia (B1221849). wikipedia.orgembopress.org This enzyme is most abundant in the liver and can be found either free in the cytosol or associated with the Golgi complex. embopress.org

The mammalian FTCD is a large, homo-octameric enzyme with a molecular weight of approximately 0.5 million Daltons. embopress.orgnih.gov Its eight identical subunits, each around 60-62 kDa, are arranged in a distinctive "square doughnut" or circular tetramer of dimers structure. embopress.orgnih.govdrugbank.com This specific quaternary structure is essential for its catalytic activities, including the channeling of the intermediate between its two active sites. embopress.orgnih.gov

Each subunit is composed of two distinct functional domains: an N-terminal Formiminotransferase (FT) domain and a C-terminal Cyclodeaminase (CD) domain. embopress.orgwikigenes.org X-ray crystallography and electron cryomicroscopy have revealed that the FT domain comprises two subdomains forming a novel alpha/beta fold. rcsb.orgnih.gov Within the FT domain, an electrostatic tunnel traverses the width of the molecule, which is believed to be the binding site for the polyglutamylated tetrahydrofolate substrate. rcsb.orgnih.gov The binding of the non-natural stereoisomer, (6R)-folinic acid, within this tunnel has provided insights into the mechanism of product release. rcsb.orgnih.gov A putative binding site for N-formimidoyl-L-glutamate has been suggested by the binding of a glycerol (B35011) molecule near the sidechain of His82. rcsb.orgnih.gov

The two catalytic sites—the formiminotransferase and the cyclodeaminase sites—are separate. nih.gov The structure facilitates the channeling of the intermediate, N5-formimino-THF, from the FT active site of one subunit to the CD active site, which is formed at the interface between the CD domains of two other subunits. embopress.org The shortest distance measured between these two catalytic centers is approximately 35 Å. embopress.org

| Feature | Description | Source(s) |

|---|---|---|

| Quaternary Structure | Homo-octamer (a circular tetramer of dimers), described as a "square doughnut" shape. | embopress.orgnih.govdrugbank.com |

| Molecular Weight | ~0.5 million Daltons for the octamer. | embopress.orgnih.gov |

| Subunit Composition | Eight identical subunits, each approximately 60-62 kDa. | drugbank.comsurmodics.com |

| Domains per Subunit | Bifunctional, with a Formiminotransferase (FT) domain and a Cyclodeaminase (CD) domain. | embopress.orgwikigenes.org |

| FT Domain Fold | Comprises two subdomains with a novel alpha/beta fold. Contains an electrostatic tunnel for substrate binding. | rcsb.orgnih.gov |

| Active Site Separation | The FT and CD active sites are physically separate. The intermediate is channeled between them over a distance of ~35 Å. | embopress.orgnih.gov |

| PDB Accession Code | 1TT9 (Octamer), 1QD1 (FT domain). | nih.govrcsb.org |

The FTCD enzyme complex couples histidine degradation to folate metabolism through two sequential catalytic steps. embopress.org

Formiminotransferase Activity (EC 2.1.2.5): The FT domain catalyzes the transfer of the formimino group from N-formimidoyl-L-glutamate to the N5 position of tetrahydrofolate (THF). embopress.orgdrugbank.com This reaction yields L-glutamate and N5-formimino-tetrahydrofolate. embopress.org The sidechain of the amino acid residue His82 is suggested to act as the catalytic base required for this transferase mechanism. rcsb.orgnih.gov N-formimidoyl-L-glutamate + tetrahydrofolate → L-glutamate + 5-formiminotetrahydrofolate reactome.org

Cyclodeaminase Activity (EC 4.3.1.4): The intermediate product, N5-formimino-tetrahydrofolate, is then channeled to the CD active site. embopress.orgrcsb.org Here, it undergoes cyclization and deamination to produce N5,N10-methenyl-tetrahydrofolate and an ammonia molecule. embopress.orgdrugbank.com 5-formiminotetrahydrofolate → 5,10-methenyltetrahydrofolate + NH3 wikipedia.org

| Parameter | Observation | Source(s) |

|---|---|---|

| Relative Vmax | The Vmax of the deaminase activity is greater than that of the transferase activity. | nih.gov |

| Substrate Channeling | The intermediate (N5-formimino-THF) is efficiently channeled between the FT and CD active sites. | embopress.orgnih.goviucr.org |

| Optimal Channeling Efficiency | Achieved with tetrahydropteroylpentaglutamate (B1681286) as the substrate. | nih.gov |

| Catalytic Residue (FT site) | His82 is proposed to function as the catalytic base. | rcsb.orgnih.gov |

FTCD exhibits a marked specificity for polyglutamylated forms of its tetrahydrofolate substrate. drugbank.comnih.gov While the enzyme can utilize monoglutamylated THF, its kinetic efficiency (measured by Vm/Km) increases with longer polyglutamate chains. nih.gov The enzyme shows a distinct preference for tetrahydropteroylhexaglutamate based on dissociation constant (Kd) and Km values. nih.gov This preference for polyglutamylated folates is crucial, as these are the predominant forms found within cells. The polyglutamate tail is thought to enhance the binding of the substrate within the electrostatic tunnel of the FT domain. rcsb.orgnih.gov

The binding of the polyglutamate substrate appears to be a key regulatory feature. The octameric enzyme possesses four binding sites for tetrahydropteroylpolyglutamates. nih.gov The efficiency of channeling does not directly correlate with binding affinity, suggesting a complex interplay between substrate binding and the conformational changes required for catalysis and intermediate transfer. nih.gov FTCD is also linked to the folate pool and can be influenced by the availability of its substrates, which are products of other metabolic pathways. plos.org

Catalytic Mechanisms and Kinetic Parameters of FTCD Activity

Other Enzymes Indirectly Influencing N-formimidoyl-L-glutamate (2-) Flux

The metabolic flux through the FTCD-catalyzed reaction is dependent on the rate of N-formimidoyl-L-glutamate production and the availability of the tetrahydrofolate co-substrate. Therefore, enzymes in the preceding steps of histidine degradation and in the broader folate cycle indirectly control the metabolism of N-formimidoyl-L-glutamate.

The catabolism of L-histidine to N-formimidoyl-L-glutamate involves a conserved pathway of three enzymatic steps. nih.gov

Histidase (or Histidine ammonia-lyase, HAL): This enzyme initiates histidine degradation by catalyzing the non-oxidative deamination of L-histidine to produce urocanic acid and ammonia. nih.govwikipedia.org

Urocanase (or Urocanate hydratase): Urocanase then converts urocanic acid into 4-imidazolone-5-propionate. nih.govwikipedia.org

Imidazolonepropionase: Finally, this enzyme hydrolyzes the imidazole (B134444) ring of 4-imidazolone-5-propionate to form N-formimidoyl-L-glutamate. nih.govwikipedia.org

The coordinated action of these three enzymes determines the supply of N-formimidoyl-L-glutamate available for processing by FTCD.

| Enzyme | EC Number | Substrate | Product | Source(s) |

|---|---|---|---|---|

| Histidase (Histidine ammonia-lyase) | 4.3.1.3 | L-Histidine | Urocanic acid + NH₃ | nih.govwikipedia.org |

| Urocanase (Urocanate hydratase) | 4.2.1.49 | Urocanic acid | 4-Imidazolone-5-propionate | nih.govwikipedia.org |

| Imidazolonepropionase | 3.5.2.7 | 4-Imidazolone-5-propionate | N-formimidoyl-L-glutamate | nih.govwikipedia.org |

The formimino group transfer catalyzed by FTCD is intrinsically linked to the folate cycle, which is responsible for providing the one-carbon units necessary for the synthesis of nucleotides and other essential molecules. embopress.orgcreative-proteomics.com The availability of the co-substrate tetrahydrofolate (THF) is critical for FTCD function. Several enzymes in the folate cycle are responsible for regenerating and interconverting different folate derivatives.

Regulation of N Formimidoyl L Glutamate 2 Homeostasis in Biological Systems

Transcriptional and Translational Control of Enzymes in N-formimidoyl-L-glutamate (2-) Metabolism

In humans, the primary enzyme involved in the metabolism of N-formimidoyl-L-glutamate is formimidoyltransferase cyclodeaminase (FTCD). genecards.org The gene encoding FTCD is highly expressed in the liver, the primary site of histidine catabolism. karger.com The expression of the FTCD gene can be influenced by genetic variations. For instance, a functional variant in the promoter region of the human FTCD gene has been identified, which can regulate its expression. researchgate.netnih.gov Furthermore, alternative splicing of the FTCD transcript can result in different protein isoforms, suggesting another layer of regulatory complexity. karger.comnih.gov This allows for the potential production of functionally distinct enzymes from a single gene, which may have different localizations or regulatory properties. karger.com

Table 1: Key Enzymes in N-formimidoyl-L-glutamate Metabolism and their Transcriptional Regulation

| Enzyme/Gene | Organism | Regulatory Mechanism | Inducer/Repressor |

| hut operon | Bacteria (e.g., Klebsiella, Pseudomonas, Bacillus subtilis) | Induction, Catabolite Repression, Nitrogen Regulation | Inducer: Histidine, Urocanate researchgate.netRepressor: Glucose nih.gov |

| HutC | Pseudomonas fluorescens | Transcriptional Repression | Inducer (derepressor): Urocanate nih.gov |

| FTCD (Formimidoyltransferase Cyclodeaminase) | Humans | Basal expression in liver, alternative splicing, promoter variants | - |

Post-Translational Modifications and Activity Regulation of Key Enzymes

The activity of enzymes in the N-formimidoyl-L-glutamate (2-) metabolic pathway is further modulated by post-translational modifications (PTMs) and allosteric regulation, allowing for rapid adjustments to changing metabolic demands. The key human enzyme, formimidoyltransferase cyclodeaminase (FTCD), is a bifunctional enzyme with both transferase and deaminase activities. genecards.orgembopress.org Analysis of the amino acid sequence of human FTCD has identified several potential sites for PTMs, including N-glycosylation, N-myristoylation, and phosphorylation. karger.com Specifically, conserved phosphorylation sites for protein kinase C and casein kinase II have been noted, suggesting that the enzyme's activity could be regulated by cellular signaling pathways. karger.com The resolution of rat liver FTCD into multiple variants by isoelectric focusing also points towards the presence of PTMs that alter the enzyme's charge. karger.com

In addition to covalent modifications, the enzymes of histidine metabolism are subject to allosteric regulation. numberanalytics.com In some bacteria, the histidine degradation pathway is controlled by feedback inhibition. nih.gov For example, in Pseudomonas putida, succinate, an intermediate of the Krebs cycle, competitively inhibits urocanase, the enzyme that produces the inducer of the hut operon. nih.gov This, in turn, leads to the accumulation of urocanate, which then competitively inhibits histidase, the first enzyme in the pathway. nih.gov This sequential feedback inhibition provides a mechanism to halt histidine breakdown when central metabolic pathways are saturated. nih.gov

Table 2: Post-Translational Regulation of Enzymes in N-formimidoyl-L-glutamate Metabolism

| Enzyme | Modification/Regulator | Effect on Activity |

| Formimidoyltransferase Cyclodeaminase (FTCD) | Potential Phosphorylation (Protein Kinase C, Casein Kinase II) karger.com | Regulatory potential suggested by conserved sites karger.com |

| Urocanase (Pseudomonas putida) | Allosteric Inhibition by Succinate nih.gov | Inhibition |

| Histidase (Pseudomonas putida) | Allosteric Inhibition by Urocanate nih.gov | Inhibition |

Metabolic Flux Control and Regulatory Nodes within the N-formimidoyl-L-glutamate (2-) Pathway

One of the primary regulatory nodes is the first committed step of the pathway, catalyzed by histidase. The activity of this enzyme is often regulated by the availability of its substrate, histidine, and by feedback inhibition from downstream intermediates. nih.govnumberanalytics.com In bacteria, the expression of the enzymes in the pathway is induced by histidine, ensuring that the pathway is only active when its substrate is present. researchgate.net

Another critical control point is the bifunctional enzyme formimidoyltransferase cyclodeaminase (FTCD). This enzyme channels one-carbon units from formiminoglutamate into the folate pool. genecards.orgembopress.org The efficiency of this step is crucial for preventing the accumulation of formiminoglutamate and for providing one-carbon units for various biosynthetic processes, including the synthesis of nucleotides and other essential molecules. embopress.org The activity of FTCD can be influenced by the availability of its co-substrate, tetrahydrofolate.

The integration of the histidine degradation pathway with central metabolism is evident in the regulatory mechanisms observed in bacteria. For instance, in Pseudomonas, the pathway is subject to catabolite repression by intermediates of central carbon metabolism like succinate, which acts as an allosteric inhibitor of urocanase. nih.gov This ensures that the cell prioritizes the use of more readily available carbon sources. Furthermore, the connection to nitrogen metabolism is highlighted by the regulation of the hut operon by the nitrogen regulatory (Ntr) system in some bacteria. nih.gov In Pseudomonas fluorescens, the histidine-responsive repressor HutC has been shown to have a global regulatory role, affecting genes involved in nitrogen metabolism, such as ntrBC. nih.gov

Metabolic flux analysis in various organisms has demonstrated the dynamic redistribution of metabolic fluxes in response to genetic or environmental perturbations. For example, in Bacillus licheniformis, overexpression of the dltB gene led to an increased flux through the pentose (B10789219) phosphate (B84403) pathway and the tricarboxylic acid (TCA) cycle, which in turn increased the supply of precursors for glutamate (B1630785) synthesis. frontiersin.org This highlights how changes in one part of the metabolic network can ripple through and affect the flux towards glutamate, the end product of histidine degradation. The metabolic flux from the Krebs cycle to glutamate has also been shown to be critical in neural function, indicating the importance of tightly regulating this metabolic connection. plos.org

Influence of Nutritional Status on N-formimidoyl-L-glutamate (2-) Levels and Metabolism

The metabolism of N-formimidoyl-L-glutamate (2-) is profoundly influenced by the nutritional status of an organism, particularly the availability of folate and vitamin B12. The final step in the breakdown of N-formimidoyl-L-glutamate is catalyzed by the enzyme glutamate formimidoyltransferase, which requires tetrahydrofolate (THF) as a coenzyme to accept the formimino group, producing glutamate and 5-formiminotetrahydrofolate. researchgate.net

A deficiency in folate leads to a decrease in the available THF, impairing the conversion of formiminoglutamate (FIGLU) to glutamate. researchgate.net Consequently, FIGLU accumulates and is excreted in the urine, making urinary FIGLU a well-established biochemical marker for folate deficiency. researchgate.netpublish.csiro.au This is often assessed through a "FIGLU excretion test," where a histidine load is administered to challenge the pathway. researchgate.net In individuals with folate deficiency, this test results in a significant increase in urinary FIGLU excretion. researchgate.net Interestingly, it has been observed that the administration of histidine for the FIGLU test can lead to a hematological response in folate-deficient individuals, alleviating the associated anemia, suggesting a complex interplay between histidine metabolism and hematopoiesis. researchgate.net

Vitamin B12 deficiency can also lead to increased urinary excretion of FIGLU. publish.csiro.au While vitamin B12 is not directly involved in the glutamate formimidoyltransferase reaction, it is required as a cofactor for the enzyme methionine synthase, which is essential for the regeneration of THF from 5-methyltetrahydrofolate. A deficiency in vitamin B12 can trap folate in the form of 5-methyltetrahydrofolate (the "folate trap" hypothesis), leading to a functional folate deficiency and subsequent impairment of FIGLU metabolism. publish.csiro.au Studies in sheep have shown that urinary FIGLU excretion is markedly elevated even in the early stages of vitamin B12 deficiency and increases as the deficiency progresses. publish.csiro.au

Table 3: Impact of Nutritional Deficiencies on N-formimidoyl-L-glutamate Metabolism

| Nutritional Deficiency | Primary Metabolic Effect | Consequence |

| Folate Deficiency | Reduced availability of tetrahydrofolate (THF), the coenzyme for glutamate formimidoyltransferase. researchgate.net | Impaired conversion of formiminoglutamate (FIGLU) to glutamate, leading to increased urinary FIGLU excretion. researchgate.net |

| Vitamin B12 Deficiency | Impaired regeneration of THF due to the "folate trap," leading to a functional folate deficiency. publish.csiro.au | Increased urinary FIGLU excretion. publish.csiro.au |

Advanced Methodologies for Studying N Formimidoyl L Glutamate 2 Dynamics

Isotopic Tracing and Fluxomics Approaches for N-formimidoyl-L-glutamate (2-) Metabolic Flux

Isotopic tracing is a powerful tool for elucidating metabolic pathways and quantifying the rate of metabolic reactions, or fluxes. d-nb.inforesearchgate.net In the context of N-formimidoyl-L-glutamate, stable-isotope tracing, particularly with 13C-labeled substrates, combined with metabolic flux analysis (MFA), provides a quantitative framework for understanding its metabolic fate. d-nb.info

Detailed Research Findings:

Researchers utilize 13C-labeled glucose or amino acids (like histidine) as tracers in cell culture or in vivo experiments. nih.govresearchgate.net As the labeled substrate is metabolized, the 13C atoms are incorporated into downstream metabolites, including those in the histidine degradation pathway. The pattern and extent of isotope labeling in these metabolites are measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

This mass isotopomer distribution data is then used in conjunction with a stoichiometric model of the relevant metabolic network to calculate intracellular fluxes. d-nb.infomdpi.com For instance, by tracing the carbons from [U-13C]histidine, the flux through the pathway leading to N-formimidoyl-L-glutamate and its subsequent conversion to glutamate (B1630785) can be precisely quantified. nih.gov These studies have been crucial in understanding how factors like disease state or genetic modifications can alter the flux through this pathway. For example, studies on cancer cells have shown that the histidine catabolism pathway, which produces N-formimidoyl-L-glutamate, can significantly impact the cellular pool of tetrahydrofolate (THF), a critical cofactor in one-carbon metabolism. nih.gov

Isotopic labeling experiments have revealed that depleting enzymes like formimidoyltransferase cyclodeaminase (FTCD), which metabolizes N-formimidoyl-L-glutamate, allows cancer cells to preserve their THF pools, thereby enhancing their survival when treated with drugs like methotrexate. nih.gov

Advanced Spectroscopic Techniques for In Situ Monitoring of N-formimidoyl-L-glutamate (2-) Transformations

Real-time, non-invasive monitoring of metabolic transformations provides invaluable insights into the dynamic nature of cellular processes. conicet.gov.ar Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Raman spectroscopy, are increasingly being employed for the in situ monitoring of enzymatic reactions, including those involving N-formimidoyl-L-glutamate. longdom.orgnih.gov

Detailed Research Findings:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR allows for the direct and quantitative observation of biological reactions in complex mixtures, such as cell lysates or even intact cells, in real-time. conicet.gov.arnih.gov By monitoring the unique NMR signals of N-formimidoyl-L-glutamate, its substrate (urocanate or imidazolone (B8795221) propionate), and its product (glutamate), the kinetics of the enzymatic conversion can be followed without the need for separation or labeling. asm.org In situ 1H NMR is a valuable method for obtaining data on the kinetics and mechanisms of biotransformations. longdom.org This technique can be used to characterize substrates and products under physiological conditions, avoiding structural changes that might occur during sample preparation. asm.org

Raman Spectroscopy: This vibrational spectroscopy technique offers another powerful method for real-time, in-line monitoring of bioprocesses. bohrium.comeppendorf.com It provides a molecular fingerprint of the chemical composition of a sample. eppendorf.com While direct monitoring of N-formimidoyl-L-glutamate might be challenging due to its typically low intracellular concentration, Raman spectroscopy can effectively monitor the concentrations of related, more abundant amino acids like histidine and glutamate in cell cultures. nih.govnih.govresearchgate.net By developing multivariate chemometric models, changes in the concentrations of these key amino acids can be tracked in real-time, providing an indirect but continuous measure of the activity of the histidine degradation pathway. bohrium.comnih.gov

Enzyme Assay Development and Optimization for N-formimidoyl-L-glutamate (2-) Related Reactions

The characterization of enzymes that produce or consume N-formimidoyl-L-glutamate is fundamental to understanding its metabolic role. Developing and optimizing assays for these enzymes, such as glutamate formimidoyltransferase and N-formimino-L-glutamate iminohydrolase, is a critical step in this process. acs.orgwikipedia.org

Detailed Research Findings:

Enzyme assays for reactions involving N-formimidoyl-L-glutamate are typically designed to measure the rate of product formation or substrate consumption. Spectrophotometric assays are common, where a change in absorbance is linked to the reaction progress. For example, the activity of glutamate formimidoyltransferase can be coupled to other enzymatic reactions that produce a colored product, allowing for kinetic measurement. nih.gov

The development of these assays involves several optimization steps:

Substrate Concentration: Determining the optimal substrate concentrations (e.g., N-formimidoyl-L-glutamate and tetrahydrofolate for glutamate formimidoyltransferase) to ensure the enzyme is operating under saturating conditions for determining Vmax. nih.gov

pH and Temperature: Identifying the optimal pH and temperature for maximal enzyme activity.

Cofactor Requirements: Establishing the necessity and optimal concentration of any required cofactors. acs.org

Kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) are determined from these optimized assays. nih.gov For instance, recombinant glutamate formimidoyltransferase has been shown to have a Vmax of approximately 10.2 µmol/min/mg of enzyme for its formimidoyltransferase activity. genecards.org Such data is essential for building accurate computational models of metabolism.

Computational Modeling and Systems Biology Approaches to N-formimidoyl-L-glutamate (2-) Metabolism

Computational modeling and systems biology provide a framework for integrating diverse experimental data to understand the systemic behavior of metabolic pathways involving N-formimidoyl-L-glutamate. nih.govnih.gov Genome-scale metabolic models (GEMs) are particularly powerful tools in this regard. nih.govwikipedia.org

Detailed Research Findings:

GEMs are mathematical representations of the entire metabolic network of an organism. wikipedia.org These models include reactions from central carbon metabolism, amino acid metabolism, and cofactor biosynthesis, such as the histidine degradation pathway where N-formimidoyl-L-glutamate is an intermediate. nih.govbiorxiv.org The classical pathway for histidine metabolism involves its conversion to urocanate, then to 4-imidazolone-5-propanoate, and subsequently to N-formimidoyl-L-glutamate, which is finally converted to L-glutamate. nih.gov

Flux Balance Analysis (FBA) is a common computational technique applied to GEMs to predict metabolic flux distributions throughout the network under different conditions. nih.govwikipedia.org By simulating the effects of genetic perturbations (e.g., gene knockouts) or changes in nutrient availability, FBA can predict how the flux through the N-formimidoyl-L-glutamate-producing and -consuming reactions will be altered. nih.gov For example, in silico models have been used to show how a loss-of-function in one enzyme can lead to perturbations in distant metabolic pathways, such as the propagation of altered metabolic fluxes to histidine metabolism. nih.gov

Furthermore, kinetic models of one-carbon metabolism, which is tightly linked to the histidine degradation pathway via tetrahydrofolate, have been developed to understand the dynamic regulation of these interconnected pathways. nih.govduke.edumdpi.comrsc.org These models, which incorporate enzyme kinetic parameters, can simulate the time-dependent changes in metabolite concentrations and fluxes in response to various stimuli. duke.edu

Biological and Physiological Implications of N Formimidoyl L Glutamate 2 Aberrations

N-formimidoyl-L-glutamate (2-) Accumulation as an Indicator of Specific Metabolic Perturbations

The accumulation of N-formimidoyl-L-glutamate (2-) in bodily fluids, primarily urine, serves as a crucial biomarker for identifying disturbances in key metabolic pathways. This elevation is a direct consequence of a bottleneck in its conversion to L-glutamate, a reaction heavily dependent on the vitamin folate.

Association with Folate Insufficiency States

A deficiency in folate leads to the accumulation of FIGLU, which is then excreted in the urine in higher concentrations. kau.edu.sabasicmedicalkey.com The conversion of FIGLU to L-glutamate is catalyzed by the enzyme glutamate (B1630785) formiminotransferase, which requires tetrahydrofolate (THF), the active form of folate, as a coenzyme. nih.govnih.gov In states of folate insufficiency, the reduced availability of THF impairs this enzymatic reaction, causing FIGLU to build up. kau.edu.sasmolecule.com

This principle forms the basis of the FIGLU excretion test, a diagnostic tool used to assess folate status. basicmedicalkey.comnih.gov The test involves administering an oral dose of histidine and subsequently measuring the amount of FIGLU excreted in the urine. basicmedicalkey.comoxfordreference.com Elevated levels of urinary FIGLU following a histidine load are indicative of a folate deficiency. basicmedicalkey.com It is important to note that vitamin B12 deficiency can also lead to elevated FIGLU levels, as it can cause a "folate trap," where folate is metabolically unavailable. smolecule.comwikipedia.org Therefore, a comprehensive evaluation is often necessary for a definitive diagnosis. smolecule.com

| Finding | Description | References |

|---|---|---|

| Mechanism of Accumulation | Inadequate tetrahydrofolate (THF), the active form of folate, impairs the function of glutamate formiminotransferase, the enzyme responsible for converting FIGLU to glutamate. This leads to the accumulation of FIGLU. | nih.govnih.gov |

| Diagnostic Utility | The urinary excretion of FIGLU, especially after a histidine load, is a well-established biomarker for diagnosing folate deficiency. | basicmedicalkey.comoxfordreference.combasys2.ca |

| Associated Conditions | Folate deficiency linked to FIGLU accumulation can lead to megaloblastic anemia and has been associated with an increased risk of neural tube defects during pregnancy. | kau.edu.sasmolecule.com |

| Differential Diagnosis | Elevated FIGLU can also be observed in vitamin B12 deficiency due to the "folate trap" phenomenon, necessitating further tests for accurate diagnosis. | smolecule.comwikipedia.org |

Implications for Inherited Metabolic Disorders Affecting Histidine or Folate Metabolism

Inherited metabolic disorders that affect the enzymes involved in either histidine degradation or folate metabolism can lead to significant aberrations in N-formimidoyl-L-glutamate (2-) levels. babysfirsttest.org

Formiminoglutamic Acidemia (FIGLU-uria): This rare autosomal recessive genetic disorder is characterized by a deficiency of the enzyme glutamate formiminotransferase-cyclodeaminase (FTCD). babysfirsttest.orgnih.gov This bifunctional enzyme is crucial for the breakdown of histidine and the production of certain forms of folate. babysfirsttest.orggenecards.org Mutations in the FTCD gene lead to impaired enzyme function, resulting in the accumulation of FIGLU in the blood and urine. babysfirsttest.orgmedlineplus.gov

The clinical presentation of formiminoglutamic acidemia can vary. A mild form may present with minor developmental delays and intellectual disability, accompanied by high levels of FIGLU in the urine. nih.gov A more severe form has been associated with profound intellectual disability, developmental delays, megaloblastic anemia, and elevated folate levels in the blood, in addition to high urinary FIGLU. nih.govmedlineplus.gov Interestingly, some individuals identified through newborn screening with elevated FIGLU have remained asymptomatic. nih.gov

Other Disorders of Histidine Metabolism: Genetic mutations in other enzymes of the histidine catabolic pathway, such as histidase and urocanase, can also lead to altered metabolite levels, though FIGLU accumulation is most directly linked to FTCD deficiency. nih.gov These disorders are generally considered to be relatively benign. nih.gov

| Disorder | Defective Enzyme | Gene | Biochemical Hallmark | Clinical Manifestations (Varying Severity) | References |

|---|---|---|---|---|---|

| Formiminoglutamic Acidemia (FIGLU-uria) | Glutamate formiminotransferase-cyclodeaminase | FTCD | High levels of FIGLU in urine and blood; potentially high blood folate. | Can range from asymptomatic to mild developmental delays to severe intellectual disability and megaloblastic anemia. | babysfirsttest.orgnih.govmedlineplus.govnih.gov |

| Histidinemia | Histidase | HAL | Increased histidine in blood and urine. | Generally considered benign; some reports of association with mental retardation may be independent of the enzyme defect. | nih.gov |

| Urocanic Aciduria | Urocanase | UROD | Increased urocanic acid in urine. | Considered a benign condition. | nih.gov |

Role of N-formimidoyl-L-glutamate (2-) in Cellular Adaptation and Stress Responses

Currently, there is a lack of specific research findings detailing a direct role for N-formimidoyl-L-glutamate (2-) itself in cellular adaptation and stress response pathways beyond its accumulation as a consequence of metabolic stress like nutrient deficiency. While the broader glutamate and glutamine metabolism pathways are central to cellular stress responses, particularly in the context of nutrient deprivation and oxidative stress, the specific contribution or signaling function of FIGLU in these adaptive processes has not been elucidated. nih.govnih.govnih.gov

Comparative Biochemistry of N-formimidoyl-L-glutamate (2-) Metabolism Across Species and Organisms

The metabolism of N-formimidoyl-L-glutamate (2-) is a conserved process, as it is an intermediate in the degradation of the essential amino acid histidine, a pathway present in a wide range of organisms from bacteria to humans. frontiersin.orgnih.govhmdb.ca However, the specific enzymatic pathways for its further conversion to L-glutamate can differ between species. frontiersin.org

In mammals, the breakdown of FIGLU is primarily dependent on the tetrahydrofolate-dependent enzyme, glutamate formiminotransferase. frontiersin.org

In contrast, bacteria have evolved different strategies to metabolize FIGLU. frontiersin.org Some bacterial genera, such as Bacillus and Salmonella, utilize a single enzyme called formiminoglutamase (N-formimino-L-glutamate formiminohydrolase) to directly hydrolyze FIGLU into L-glutamate and formamide. frontiersin.orgwikipedia.org Other bacteria, like Pseudomonas, employ a two-step pathway involving two separate enzymes: formimidoylglutamate deiminase and N-formylglutamate deformylase, to achieve the same conversion to L-glutamate. frontiersin.orgnih.gov The reason for the existence of these alternative pathways in some bacteria is not yet fully understood. nih.gov

This metabolic diversity highlights the evolutionary adaptations in nutrient utilization across different life forms. The fundamental pathway of histidine degradation to FIGLU is ancient and widespread, while the subsequent steps have been subject to divergent evolution. frontiersin.org

| Organism Group | Primary Metabolic Pathway for FIGLU | Key Enzyme(s) | End Products | References |

|---|---|---|---|---|

| Mammals (including humans) | Tetrahydrofolate-dependent transferase reaction | Glutamate formiminotransferase-cyclodeaminase (FTCD) | L-glutamate and 5-formiminotetrahydrofolate | frontiersin.orguniprot.orgnih.gov |

| Bacteria (e.g., Bacillus, Salmonella) | Direct hydrolysis | Formiminoglutamase | L-glutamate and formamide | frontiersin.orgwikipedia.org |

| Bacteria (e.g., Pseudomonas) | Two-step deimination and deformylation | Formimidoylglutamate deiminase and N-formylglutamate deformylase | L-glutamate and formate | frontiersin.orgnih.gov |

Future Directions and Emerging Research Avenues for N Formimidoyl L Glutamate 2

Elucidating Novel Functions or Regulatory Roles of N-formimidoyl-L-glutamate (2-)

Historically, N-formimidoyl-L-glutamate has been recognized primarily as a transient molecule in the conversion of L-histidine to L-glutamate. nih.gov Its accumulation and subsequent excretion in urine have served as a long-standing clinical biomarker for diagnosing folic acid deficiency. nih.govbasys2.ca However, emerging research suggests that the significance of this metabolic pathway, and by extension its intermediates, may extend beyond this diagnostic role.

Recent studies have implicated dysregulation in histidine metabolism in various pathological conditions. For instance, altered levels of metabolites within this pathway have been associated with inflammatory skin diseases like psoriasis and may play a role in modulating the tumor microenvironment in certain cancers, such as hepatocellular carcinoma. nih.govresearchgate.netresearchgate.net In liver cancer, elevated histidine metabolism has been shown to promote tumor progression by reshaping the immune landscape. researchgate.netresearchgate.net Furthermore, N-formimidoyl-L-glutamate was identified as part of a panel of metabolites that could help predict non-response to corticosteroid treatment in severe alcoholic hepatitis, highlighting its potential as a prognostic biomarker. medrxiv.org

A key area of future investigation is the existence of multiple, distinct enzymatic pathways for the degradation of N-formimidoyl-L-glutamate in certain organisms. In Pseudomonas aeruginosa, two alternative routes for its breakdown coexist, the reasons for which remain unknown. nih.gov Elucidating the differential regulation and physiological purpose of these parallel pathways could reveal novel control mechanisms and functions related to this compound.

Table 1: Known and Potential Roles of N-formimidoyl-L-glutamate (2-)

| Role | Description | Status | Key Research Area |

| Metabolic Intermediate | A key step in the catabolism of L-histidine to L-glutamate. nih.govfrontiersin.org | Established | Pathway dynamics and flux |

| Clinical Biomarker | Urinary levels used to diagnose folic acid deficiency. nih.govbasys2.ca | Established | Improving diagnostic specificity |

| Prognostic Biomarker | Potential indicator of treatment response in conditions like severe alcoholic hepatitis. medrxiv.org | Emerging | Validation in larger clinical cohorts |

| Immune Modulation | The histidine pathway, involving this intermediate, influences immune cell function in the tumor microenvironment. researchgate.netresearchgate.net | Emerging | Mechanisms of immune cell interaction |

| Regulatory Node | The existence of multiple degradation pathways in some bacteria suggests a point of metabolic control. nih.gov | Hypothetical | Understanding the differential regulation of parallel enzymatic pathways |

Advancements in High-Throughput Omics Integration for N-formimidoyl-L-glutamate (2-) Research

The advent of high-throughput "omics" technologies is revolutionizing the study of metabolic intermediates like N-formimidoyl-L-glutamate. The integration of metabolomics, transcriptomics, proteomics, and genomics provides a systems-level view of metabolic pathways and their regulation.

Integrated metabolomics and transcriptomics have been instrumental in linking the histidine degradation pathway to the pathogenesis of psoriasis-like skin inflammation. nih.govresearchgate.net By simultaneously profiling metabolites and gene expression, researchers can identify dysregulated pathways and pinpoint key enzymes and molecules involved. Similarly, multi-omics approaches in human microbiome studies are helping to reconstruct the metabolic networks for histidine in gut bacteria, creating valuable datasets for interpreting complex microbial interactions. icgbio.ru

Genome-scale metabolic models (GEMs) are powerful in silico tools that integrate genomic data to simulate and analyze cellular metabolism. dtu.dk These models, which include the reactions involving N-formimidoyl-L-glutamate, can be used to predict metabolic fluxes and understand how cells adapt to different conditions. nih.govresearchgate.net Advanced computational techniques, such as logistic principal component analysis (PCA), are being developed to compare these complex models and identify significant metabolic differences between strains or species. plos.org This allows for the identification of differential traits, such as the enhanced capability of certain E. albertii strains to utilize histidine compared to E. coli. plos.org

Table 2: Omics Technologies in N-formimidoyl-L-glutamate (2-) Research

| Omics Technology | Application in N-formimidoyl-L-glutamate Research | Key Findings/Potential |

| Metabolomics | Profiling of N-formimidoyl-L-glutamate and related metabolites in biological samples (e.g., plasma, urine, tissue). escholarship.orgmdpi.com | Identification as a biomarker in severe alcoholic hepatitis; understanding metabolic shifts in bovine mammary cells. medrxiv.orgmdpi.com |

| Transcriptomics | Measuring the expression levels of genes encoding enzymes in the histidine metabolism pathway. nih.govresearchgate.net | Revealed upregulation of histidine metabolism genes in a psoriasis model. nih.govresearchgate.net |

| Genomics | Reconstructing metabolic pathways from genome sequences of various organisms, including human gut microbiota. icgbio.ru | Identification of novel transcriptional regulators (e.g., HisR) and the distribution of histidine metabolism genes. icgbio.ruresearchgate.net |

| Integrated Omics | Combining metabolomics and transcriptomics to link gene expression with metabolic output. nih.govresearchgate.net | Provided a comprehensive understanding of the role of histidine metabolism in psoriasis. nih.gov |

| In Silico Modeling (GEMs) | Simulating metabolic fluxes through the histidine degradation pathway under various conditions. plos.orgresearchgate.net | Predicting metabolic capabilities and identifying key reactions that differentiate organisms or cell states. plos.org |

Exploring Evolutionary Divergence and Conservation of N-formimidoyl-L-glutamate (2-) Metabolism

The metabolic pathway involving N-formimidoyl-L-glutamate is a fascinating subject for evolutionary studies due to its high degree of conservation interspersed with significant divergence. The core pathway for histidine degradation is found across a wide range of life, from bacteria to mammals, underscoring its fundamental importance. nih.govresearchgate.netasm.orgmdpi.com

Despite this conservation, the specific fate of N-formimidoyl-L-glutamate varies significantly between different domains of life. This divergence represents different evolutionary strategies for processing this key intermediate.

Bacterial Divergence: Within bacteria, at least two distinct pathways exist.

Single-Step Hydrolysis: In genera like Bacillus and Klebsiella, the enzyme formimidoylglutamase (HutG) catalyzes the direct hydrolysis of N-formimidoyl-L-glutamate to L-glutamate and formamide. frontiersin.orgwikipedia.org

Two-Step Deimination/Hydrolysis: In other genera, such as Pseudomonas, a two-step process is employed. First, formimidoylglutamate deiminase (HutF) removes the imino group to produce N-formyl-L-glutamate and ammonia (B1221849). Subsequently, N-formylglutamate deformylase (HutG in this context has a different function) hydrolyzes the formyl group to yield L-glutamate and formate. frontiersin.orgnih.govwikipedia.org

Mammalian Pathway: In mammals, the degradation is mechanistically different and linked to one-carbon metabolism. The enzyme glutamate (B1630785) formiminotransferase transfers the formimino group from N-formimidoyl-L-glutamate to tetrahydrofolate (THF), producing L-glutamate and 5-formiminotetrahydrofolate. frontiersin.orguniprot.org

Comparative genomics has been a powerful tool for tracing the evolution of this pathway's regulation, identifying conserved transcription factors like HisR that control the expression of histidine utilization (hut) genes in many bacteria. researchgate.net The enzymes themselves, such as histidine ammonia-lyase (HAL) and imidazolonepropionase, show strong sequence conservation, pointing to a common ancestral origin. frontiersin.orgresearchgate.netmdpi.com

Development of Advanced In Vitro and In Vivo Models for Studying N-formimidoyl-L-glutamate (2-) Dynamics

Understanding the dynamics of N-formimidoyl-L-glutamate metabolism relies on the development and application of sophisticated experimental models. These models range from purified enzyme systems to complex whole-organism studies.

In Vitro Models:

Recombinant Enzyme Systems: Expressing and purifying enzymes of the histidine degradation pathway, such as those from Pseudomonas aeruginosa or Geobacillus kaustophilus, allows for detailed biochemical and structural characterization. nih.govresearchgate.net These studies are crucial for understanding reaction mechanisms, substrate specificity, and enzyme kinetics.

Cell Culture Models: Various cell lines are employed to study histidine metabolism in a controlled environment. Human embryonic kidney (HEK-293) cells have been used to investigate the protective effects of histidine against oxidative stress, while bovine mammary epithelial cells (BMECs) help elucidate metabolic changes in response to histidine and fatty acids. mdpi.commdpi.com Co-culture systems, such as those combining liver cancer cells (HepG2) with immune cells (THP-1), are being used to model the complex interplay between metabolism and the tumor microenvironment. researchgate.net

In Vivo Models:

Animal Models: Mouse models are invaluable for studying the systemic effects of altered histidine metabolism. For example, a mouse model of psoriasis was essential for validating the findings from omics studies, linking the pathway to skin inflammation. nih.gov Furthermore, advanced imaging techniques like glutamate chemical exchange saturation transfer (GluCEST) MRI are being used in mouse models of tauopathy to measure glutamate levels non-invasively, providing a potential window into the downstream effects of altered amino acid metabolism in neurodegenerative disease. nih.gov

In Silico Models:

Genome-Scale Metabolic Models (GEMs): As mentioned previously, these computational models serve as powerful platforms for simulating metabolic dynamics. Cell-specific models, such as those for leukemia or various mammalian cell lines, can predict metabolic bottlenecks and guide bio-process design. researchgate.netgoogle.com

The integration of findings from these diverse models—from the molecular level (in vitro) to the systemic (in vivo) and predictive (in silico)—is essential for building a comprehensive understanding of the role of N-formimidoyl-L-glutamate in biology.

常见问题

Q. How can metabolic flux analysis (MFA) integrate N-formimidoyl-L-glutamate(2-) data with genome-scale models?

- Methodological Answer : Use constraint-based reconstruction and analysis (COBRA) to map flux distributions in the histidine degradation pathway. Incorporate isotopomer data from ¹³C-labeling experiments to refine model accuracy. Cross-validate with transcriptomic profiles of histidine catabolism genes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。